Cas no 172349-10-9 (5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)

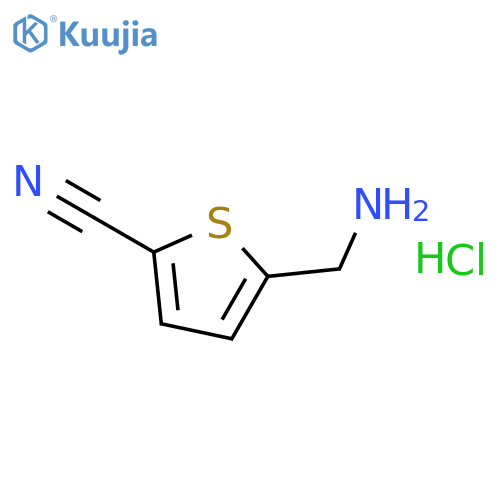

172349-10-9 structure

商品名:5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

CAS番号:172349-10-9

MF:C6H7ClN2S

メガワット:174.651178598404

MDL:MFCD06658320

CID:905639

PubChem ID:21866520

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

- 5-(aminomethyl)-2-Thiophenecarbonitrile hydrochloride

- 5-AMINOMETHYL-THIOPHENE-2-CARBONITRILE HYDROCHLORIDE,

- 5-AMINOMETHYL-THIOPHENE-2-CARBONITRILE

- 2-Thiophenecarbonitrile, 5-(aMinoMethyl)-, Monohydrochloride

- 2-Thiophenecarbonitrile, 5-(aminomethyl)-, hydrochloride (1:1)

- 5-Aminomethyl-thiophene-2-carbonitrile hydrochloride

- DB-064848

- EN300-234985

- F2147-0916

- 5-(aminomethyl)thiophene-2-carbonitrilehydrochloride

- SCHEMBL589082

- 5-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)

- DTXSID30619088

- AKOS016000931

- AS-44511

- MFCD06658320

- Z1198169449

- 5-(aminomethyl)thiophene-2-carbonitrile;hydrochloride

- 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride, AldrichCPR

- 172349-10-9

- A811407

- AB1094

- SB34234

- 5-(AMINOMETHYL)THIOPHENE-2-CARBONITRILE HCL

-

- MDL: MFCD06658320

- インチ: InChI=1S/C6H6N2S.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H

- InChIKey: ORXSASOZUVSWPV-UHFFFAOYSA-N

- ほほえんだ: C1=C(CN)SC(=C1)C#N.Cl

計算された属性

- せいみつぶんしりょう: 174.00200

- どういたいしつりょう: 174.002

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78A^2

じっけんとくせい

- ふってん: 301 ℃ at 760 mmHg

- フラッシュポイント: 301 °C at 760 mmHg

- PSA: 78.05000

- LogP: 2.58078

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride セキュリティ情報

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB282421-250mg |

5-Aminomethyl-thiophene-2-carbonitrile hydrochloride, 97%; . |

172349-10-9 | 97% | 250mg |

€255.50 | 2025-03-19 | |

| Life Chemicals | F2147-0916-0.5g |

5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 0.5g |

$110.0 | 2023-09-06 | |

| Life Chemicals | F2147-0916-2.5g |

5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 2.5g |

$292.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y0983860-10g |

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 10g |

$1300 | 2024-08-02 | |

| Matrix Scientific | 137686-5g |

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride, 95% |

172349-10-9 | 95% | 5g |

$2564.00 | 2023-09-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1777-25g |

5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 25g |

$2000 | 2023-09-07 | |

| Alichem | A169004665-25g |

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 25g |

$2,210.25 | 2022-04-02 | |

| eNovation Chemicals LLC | D967417-1g |

5-Aminomethyl-thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 1g |

$240 | 2024-07-28 | |

| Chemenu | CM127801-1g |

5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 1g |

$333 | 2021-08-05 | |

| Enamine | EN300-234985-5.0g |

5-(aminomethyl)thiophene-2-carbonitrile hydrochloride |

172349-10-9 | 95% | 5.0g |

$499.0 | 2024-06-19 |

5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

172349-10-9 (5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride) 関連製品

- 227279-10-9(5-Aminomethyl-thiophene-2-carbonitrile)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:172349-10-9)5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

清らかである:99%

はかる:25g

価格 ($):2938.0